![molecular formula C10H20Cl2N2 B1376467 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1210204-95-7](/img/structure/B1376467.png)
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Overview
Description
“8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a chemical compound with the empirical formula C10H15NO . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its wide array of interesting biological activities . The synthesis involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C1CC2CCC(N2C3CC3)C1 . The InChI key for this compound is LEMYNEZPTCSVOW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octanes include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Physical And Chemical Properties Analysis
The compound is a solid substance . Its empirical formula is C10H15NO and it has a molecular weight of 165.23 .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Derivatives
A study describes the synthesis of scopine derivatives, which include the 8-azabicyclo[3.2.1]octane fragment, indicating its relevance in the creation of physiologically active compounds (Vlasova et al., 2006).
Analogues in Antibacterials
Research on quinolone and naphthyridine antibacterial agents, which incorporate 3-amino-8-azabicyclo[3.2.1]octanes, highlights the compound's potential in antibacterial applications (Kiely et al., 1991).
Epibatidine Analogs Synthesis
A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, is detailed, showcasing the compound's utility in synthesizing analogs for research purposes (Babkin et al., 2015).
α7 Nicotinic Acetylcholine Receptor Activity
Azabicyclic amines including exo-6-amino-8-azabicyclo[3.2.1]octane have been developed for their significant α7 nicotinic acetylcholine receptor activity, relevant in treating cognitive deficits in schizophrenia (Walker et al., 2008).
Anti-Viral Activity
Studies show 8-aminobicyclo[3.2.1]octanes, derived from cyclohexenyl chlorides, exhibit in vitro activity against influenza-A and influenza-B viruses, indicating their potential in antiviral applications (Miller et al., 2001).
Chemical Synthesis and Structure
Intramolecular Michael-type Additions
A study on the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, including structural analyses and pharmacological examination, highlights the compound's significance in chemical synthesis (Gregory et al., 1985).
Synthesis Using Pyroglutamic Acid
Efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, with evaluation at D2 and 5-HT2A receptors, illustrates the versatility of this chemical scaffold (Singh et al., 2007).
Dopamine Transporter Inhibition
A tropane derivative, an inhibitor of the dopamine transporter, is explored for its potential in medical imaging and pharmacological research (Gee et al., 1997).
Peduncularine Synthesis
Enantioselective desymmetrisation of epoxytropinone for synthesizing peduncularine, an alkaloid, highlights the compound's role in complex organic syntheses (Shelton et al., 2020).
Tropane Alkaloids Synthesis
Research focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, underscores its importance in the synthesis of biologically active compounds (Rodríguez et al., 2021).
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there could be future research directions focusing on the synthesis and applications of this compound.
properties
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8;;/h7-10H,1-6,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIWZBBORMWAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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